Product packaging for Quinine, n-propyl bromide(Cat. No.:CAS No. 63717-12-4)

Quinine, n-propyl bromide

Cat. No.: B13783673
CAS No.: 63717-12-4
M. Wt: 447.4 g/mol
InChI Key: DSXBQRQLQMPKOA-XJXJHPFJSA-M
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Description

Historical Evolution of Quinine (B1679958) Chemical Research and Derivatization

The journey of quinine, a naturally occurring alkaloid from the bark of the Cinchona tree, is a compelling narrative in the history of chemistry and medicine. acs.orgwikipedia.org For centuries, the bark itself was the primary treatment for malaria, first used in Europe around the 17th century. wikipedia.orgbibliotekanauki.pl The early 19th century marked a significant turning point when French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou first isolated the active compound, quinine, in 1820. acs.orgwikipedia.org This discovery paved the way for purified quinine to become the standard antimalarial treatment and spurred intense scientific inquiry into its chemical nature. acs.orgmdpi.com

The structural elucidation of quinine was a long and arduous process. Its molecular formula, C₂₀H₂₄N₂O₂, was determined by Adolph Strecker in 1854, but its complex stereochemical structure was not fully understood until the 1940s. acs.orgwikipedia.org A major breakthrough in its synthesis was achieved in 1944 by Robert B. Woodward and William von E. Doering, who synthesized d-quinotoxine, a precursor believed to be convertible to quinine. acs.org While they did not complete the conversion, this work was a landmark in synthetic organic chemistry. acs.org

The rich chemical architecture of the quinine molecule, featuring a quinoline (B57606) ring, a quinuclidine (B89598) core, a secondary alcohol, and a vinyl group, has provided chemists with numerous sites for derivatization. researchgate.netfrontiersin.org This has led to the development of a vast library of quinine derivatives with modified properties and applications, extending far beyond its original medicinal use. bibliotekanauki.plclockss.org These modifications have been instrumental in the development of new catalysts and therapeutic agents. bibliotekanauki.pl

Quinine as a Privileged Chiral Scaffold in Organic Chemistry

The concept of a "privileged scaffold" in medicinal chemistry and catalysis refers to a molecular framework that is capable of providing useful ligands for a variety of different receptors or active sites. rsc.org Quinine, with its rigid, well-defined three-dimensional structure and multiple stereocenters, is a quintessential example of a privileged chiral scaffold. frontiersin.orgclockss.org Its inherent chirality makes it an invaluable tool in asymmetric synthesis, where the goal is to create a specific stereoisomer of a target molecule. clockss.orgchemistryworld.com

The diverse functional groups on the quinine molecule, including the tertiary amine on the quinuclidine ring, the hydroxyl group, and the quinoline nitrogen, can be selectively modified to fine-tune its steric and electronic properties. frontiersin.orgclockss.org This tunability allows for the creation of a wide range of chiral catalysts and reagents that can effect a multitude of asymmetric transformations with high levels of enantioselectivity. clockss.org These transformations include reductions, oxidations, and carbon-carbon bond-forming reactions. clockss.org

The quinuclidine nitrogen, being a sterically hindered tertiary amine, plays a crucial role in many of its catalytic applications. frontiersin.orgclockss.org The ability to quaternize this nitrogen to form chiral ammonium (B1175870) salts further expands its utility, particularly in the realm of phase-transfer catalysis. clockss.orgrsc.org

Significance of Quaternary Ammonium Salt Formation from Tertiary Amines in Organic Synthesis

The conversion of tertiary amines to quaternary ammonium salts, a reaction known as the Menshutkin reaction, is a fundamental and widely utilized transformation in organic chemistry. nih.govwikipedia.org This S_N2 reaction involves the alkylation of a tertiary amine with an alkyl halide, resulting in the formation of a positively charged quaternary ammonium cation and a halide anion. nih.govwikipedia.org

Quaternary ammonium salts are a versatile class of compounds with a broad spectrum of applications. wikipedia.orgncert.nic.in They are extensively used as:

Phase-Transfer Catalysts (PTCs): These catalysts facilitate the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). nih.govwikipedia.org The quaternary ammonium salt can transport a reactant from one phase to another, thereby accelerating the reaction rate. wikipedia.org Chiral quaternary ammonium salts derived from natural products like quinine are particularly valuable for asymmetric phase-transfer catalysis. clockss.orgrsc.org

Surfactants and Detergents: The combination of a charged, hydrophilic head group and a long, hydrophobic alkyl chain gives quaternary ammonium salts their surface-active properties. wikipedia.orgncert.nic.in

Antimicrobial Agents: Many quaternary ammonium compounds exhibit potent germicidal properties and are used as disinfectants. nih.gov

Intermediates in Synthesis: The formation of a quaternary ammonium salt can be a key step in the synthesis of more complex molecules. ncert.nic.in

The properties and reactivity of the resulting quaternary ammonium salt are influenced by the nature of the alkyl halide and the tertiary amine, as well as the reaction conditions. wikipedia.org

Rationale for Investigating N-Propyl Quininium Bromide within Contemporary Chemical Research

The investigation of N-propyl quininium bromide, a specific quaternary ammonium salt derived from quinine and n-propyl bromide, is driven by the ongoing quest for novel and more efficient chiral catalysts. The synthesis of N-alkyl quininium halides is a common strategy to create catalysts for various asymmetric reactions. clockss.orgsoton.ac.uk The choice of the alkyl group, in this case, a propyl group, can significantly influence the steric and electronic environment around the chiral center, thereby affecting the catalyst's activity and selectivity. clockss.org

Research into N-propyl quininium bromide and related compounds aims to:

Develop Novel Catalysts: By systematically varying the N-alkyl substituent on the quinuclidine nitrogen, researchers can create a library of catalysts and screen them for optimal performance in specific asymmetric transformations, such as alkylations, Michael additions, and Mannich-type reactions. unibo.itresearchgate.net

Understand Structure-Activity Relationships: Studying the catalytic performance of N-propyl quininium bromide in comparison to other N-alkylated quinine derivatives provides valuable insights into the structure-activity and structure-selectivity relationships of these catalysts. clockss.org This understanding is crucial for the rational design of future generations of more effective catalysts.

Explore New Applications: The unique properties of N-propyl quininium bromide may make it suitable for applications beyond traditional catalysis, potentially in areas such as chiral recognition or as a component in novel materials. The formation of ionic liquids from quinine derivatives is one such area of exploration. soton.ac.uk

The synthesis of N-propyl quininium bromide is typically achieved through the Menshutkin reaction, where quinine is treated with n-propyl bromide. clockss.org N-propyl bromide itself is a colorless liquid and a versatile reagent in organic synthesis, often used as a solvent and in the formation of various organic compounds. novainternational.nettethyschemical.com

Detailed Research Findings

The chemical compound Quinine, n-propyl bromide, also known as N-propyl quininium bromide, is a quaternary ammonium salt. nih.gov Its formation and properties are of interest in the field of organic chemistry, particularly in the development of chiral catalysts.

Chemical and Physical Properties

Below is a table summarizing some of the key computed properties of this compound.

PropertyValue
Molecular Formula C₂₃H₃₁BrN₂O₂
Molecular Weight 447.4 g/mol
IUPAC Name (S)-[(2R)-5-ethenyl-1-propyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide
CAS Number 63717-12-4
Appearance Not specified in the provided search results.
Solubility Not specified in the provided search results.

Data sourced from PubChem. nih.gov

Synthesis

The synthesis of N-propyl quininium bromide is a direct application of the Menshutkin reaction. wikipedia.org This involves the reaction of the tertiary amine of the quinine molecule with n-propyl bromide. clockss.org

Reaction Scheme:

Quinine (C₂₀H₂₄N₂O₂) + n-Propyl Bromide (C₃H₇Br) → N-Propyl Quininium Bromide (C₂₃H₃₁BrN₂O₂⁻)

This reaction is typically carried out in a suitable solvent, and the resulting quaternary ammonium salt can be isolated and purified. clockss.org The synthesis of various N-alkyl quininium salts, including those with different alkyl chains and counter-ions, has been reported in the literature, highlighting the versatility of this approach for generating a diverse range of catalysts. clockss.orgrsc.orgsoton.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H31BrN2O2 B13783673 Quinine, n-propyl bromide CAS No. 63717-12-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

63717-12-4

Molecular Formula

C23H31BrN2O2

Molecular Weight

447.4 g/mol

IUPAC Name

(S)-[(2R)-5-ethenyl-1-propyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide

InChI

InChI=1S/C23H31N2O2.BrH/c1-4-11-25-12-9-17(16(5-2)15-25)13-22(25)23(26)19-8-10-24-21-7-6-18(27-3)14-20(19)21;/h5-8,10,14,16-17,22-23,26H,2,4,9,11-13,15H2,1,3H3;1H/q+1;/p-1/t16?,17?,22-,23+,25?;/m1./s1

InChI Key

DSXBQRQLQMPKOA-XJXJHPFJSA-M

Isomeric SMILES

CCC[N+]12CCC(C[C@@H]1[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Br-]

Canonical SMILES

CCC[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Br-]

Origin of Product

United States

Synthetic Methodologies of N Propyl Quininium Bromide

Direct N-Alkylation via the Menschutkin Reaction

The most direct and common method for the synthesis of N-propyl quininium bromide is the Menschutkin reaction. udel.edu This classic organic reaction, first described by Nikolai Menschutkin in 1890, involves the conversion of a tertiary amine into a quaternary ammonium (B1175870) salt through its reaction with an alkyl halide. udel.edu In this specific synthesis, the tertiary quinuclidine (B89598) nitrogen of quinine (B1679958) acts as the nucleophile, attacking the electrophilic carbon of n-propyl bromide.

The reaction proceeds as a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the quinuclidine nitrogen attacks the carbon atom bonded to the bromine. This forms a new carbon-nitrogen bond, while simultaneously breaking the carbon-bromine bond, with bromide leaving as the counterion. The result is the formation of the N-propyl quininium cation and a bromide anion, which together constitute the quaternary ammonium salt.

Mechanistic Investigations of Quaternization with Primary Alkyl Halides

The quaternization of tertiary amines like quinine with primary alkyl halides such as n-propyl bromide follows a well-established SN2 mechanism. The reaction rate is dependent on the concentration of both reactants: quinine and n-propyl bromide. Mechanistic studies show that the reaction proceeds through a single transition state where the new N-C bond is forming concurrently as the C-Br bond is breaking.

Several factors influence the reaction mechanism and rate:

Nucleophilicity of the Amine : The quinuclidine nitrogen in quinine is a strong nucleophile due to the availability of its lone pair of electrons and its non-aromatic, sterically accessible nature compared to the quinoline (B57606) nitrogen.

Nature of the Alkyl Halide : Primary alkyl halides, like n-propyl bromide, are ideal substrates for SN2 reactions because they present minimal steric hindrance at the reaction center. masterorganicchemistry.com The reactivity of the halide leaving group generally follows the order I > Br > Cl, consistent with the strength of the carbon-halogen bond and the stability of the departing halide ion. nd.edulibretexts.org

Transition State : The transition state of the Menschutkin reaction is characterized by significant charge separation, as the positive charge develops on the nitrogen atom and a negative charge on the leaving halide. nd.edu This dipolar transition state is heavily influenced by the surrounding solvent molecules. youtube.com

Stereoselectivity and Diastereomeric Control in Quaternization Reactions

Quinine is a diastereomer with multiple stereocenters. udel.eduwikipedia.org The N-alkylation reaction occurs at the N1 atom of the quinuclidine ring, which is itself a stereocenter. However, since the quaternization reaction does not involve breaking any bonds at the existing stereocenters of the quinine molecule, the original stereochemistry of the alkaloid is retained in the N-propyl quininium bromide product. The reaction is therefore considered stereospecific.

The quaternization introduces a new propyl group on the nitrogen atom. Due to the rigid bicyclic structure of the quinuclidine moiety, the approach of the n-propyl bromide electrophile can theoretically lead to two different diastereomers (epimers at the nitrogen atom), depending on the orientation of the new N-propyl group. However, in practice, the steric hindrance posed by the quinoline ring and the ethinyl group often directs the incoming alkyl group to the less hindered face, leading to a high degree of diastereoselectivity. Studies on the modification of cinchona alkaloids for use as phase-transfer catalysts often involve this quaternization step, where high stereocontrol is crucial for the catalyst's effectiveness. researchgate.netresearchgate.net

Alternative Synthetic Pathways to Structurally Related Quinine Quaternary Ammonium Compounds

While direct N-alkylation via the Menschutkin reaction is the most straightforward method, other synthetic strategies can be employed to generate structurally related quaternary ammonium compounds from quinine or its precursors. These methods often focus on modifying other parts of the molecule or using different types of alkylating agents.

Catalytic Alkylation : Modern catalytic methods can be used for the alkylation of heterocyclic compounds. For instance, Rh(I)-catalyzed alkylation has been demonstrated for quinolines and pyridines via C-H bond activation. nih.gov While this typically modifies the carbon skeleton of the quinoline ring rather than forming a quaternary nitrogen, it represents an alternative pathway for creating complex quinine derivatives. Another approach involves the reductive alkylation of quinolines to N-alkyl tetrahydroquinolines, catalyzed by arylboronic acid, which modifies the aromatic nitrogen and reduces the quinoline ring. organic-chemistry.org

Modification of Pre-functionalized Alkaloids : One could envision synthesizing derivatives where the propyl group is introduced earlier in a total synthesis pathway of quinine. wikipedia.orgscientificupdate.com For example, a precursor amine could be propylated before the formation of the quinuclidine ring system is complete.

Use of Different Alkylating Agents : Instead of n-propyl bromide, other propylating agents could be used, although they are less common for simple alkylations. These might include propyl triflate or other propyl sulfonates, which possess more reactive leaving groups.

Green Chemistry Approaches and Sustainable Synthesis in N-Alkylation

In recent years, there has been a significant push to develop more environmentally friendly synthetic methods in line with the principles of green chemistry. researchgate.netijpsjournal.com This is also applicable to the N-alkylation of alkaloids.

Key green chemistry strategies include:

Use of Greener Solvents : Replacing traditional volatile organic compounds (VOCs) with more benign solvents like ethanol, water, or even performing reactions under solvent-free conditions. researchgate.netijpsjournal.com

Alternative Alkylating Agents : Avoiding the use of toxic alkyl halides is a major goal. One sustainable approach is the use of dialkyl carbonates or alcohols as alkylating agents, which produce non-toxic byproducts. rsc.orgchemrxiv.orgchemrxiv.org

Catalyst-Free and Energy-Efficient Methods : The development of reactions that can proceed under milder conditions (lower temperatures) or with the aid of microwave or ultrasonic irradiation can reduce energy consumption. ijpsjournal.com

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. The Menschutkin reaction itself has a 100% atom economy, as all atoms of the reactants are incorporated into the product salt.

For the synthesis of N-propyl quininium bromide, a greener approach might involve reacting quinine with 1-propanol (B7761284) in the presence of a suitable catalyst or using dipropyl carbonate, avoiding the bromide atom which ends up as a waste salt. Research into quaternary ammonium salts derived from renewable resources like quinine and amino acids highlights a move towards more sustainable and potentially less toxic compounds. chemrxiv.orgchemrxiv.org

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity Elucidation

NMR spectroscopy is a cornerstone technique for determining the detailed structure of Quinine (B1679958) n-propyl bromide in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the molecule's conformation and the connectivity of its atoms can be assembled. magritek.comuncw.edu The addition of the n-propyl group to the quinuclidine (B89598) nitrogen induces notable changes in the chemical shifts of nearby protons and carbons compared to the parent quinine molecule.

Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the complex proton (¹H) and carbon (¹³C) spectra of Quinine n-propyl bromide. wisc.edumagritek.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) scalar couplings, typically through two or three bonds. It is instrumental in tracing the connectivity within the individual spin systems of the molecule, such as the quinoline (B57606) ring, the vinyl group, the quinuclidine core, and the newly introduced n-propyl group. For instance, the triplet and sextet patterns of the n-propyl group's ethyl moiety would show clear cross-peaks, confirming their adjacency. wisc.educhemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). libretexts.org This is the most reliable method for assigning the carbon signals based on the previously assigned proton spectrum. Each cross-peak in the HSQC spectrum represents a C-H bond, providing a direct link between the two spectra. wisc.edulibretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique maps spatial proximities between protons that are close in space but not necessarily connected through bonds. NOESY is crucial for determining the stereochemistry and conformation of the molecule. It can confirm the relative orientation of the n-propyl group with respect to the rigid quinuclidine cage and its proximity to specific protons on the quinoline ring system.

A representative table of expected ¹H and ¹³C NMR chemical shifts, based on known data for quinine and predicted shifts for the n-propyl group, is provided below. magritek.commagritek.com

Atom PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Key COSY/HSQC Correlations
Quinoline Ring
H-2'~8.7~148Correlates with H-3' (COSY) and C-2' (HSQC)
H-3'~7.4~121Correlates with H-2' (COSY) and C-3' (HSQC)
H-5'~7.6~126Correlates with H-7' (COSY) and C-5' (HSQC)
OCH₃~3.9~56Singlet, correlates with C of OCH₃ (HSQC)
Quinuclidine Core
H-9 (CH-OH)~6.5~70Correlates with H-8 (COSY) and C-9 (HSQC)
H-10 (Vinyl CH)~5.8~140Correlates with vinyl CH₂ protons (COSY) and C-10 (HSQC)
H-11 (Vinyl CH₂)~5.0~115Correlates with vinyl CH proton (COSY) and C-11 (HSQC)
N-Propyl Group
N-CH₂ (Propyl)~3.5 (multiplet)~55Correlates with adjacent CH₂ (COSY) and its carbon (HSQC)
CH₂ (Propyl)~1.8 (sextet)~16Correlates with N-CH₂ and CH₃ (COSY) and its carbon (HSQC)
CH₃ (Propyl)~0.9 (triplet)~11Correlates with adjacent CH₂ (COSY) and its carbon (HSQC)

Dynamic NMR (DNMR) techniques can be employed to study the conformational dynamics of Quinine n-propyl bromide. The introduction of the n-propyl group creates the potential for restricted rotation around the C-N bonds of the newly formed quaternary ammonium (B1175870) center.

By acquiring NMR spectra at various temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the n-propyl group and adjacent protons on the quinuclidine ring. At low temperatures, the rotation might be slow on the NMR timescale, leading to distinct signals for different conformers. As the temperature increases, the rotation becomes faster, causing these signals to coalesce into a time-averaged signal. Analysis of these temperature-dependent spectral changes can provide quantitative information about the energy barriers to rotation and the rates of these fluxional processes. researchgate.net Studies on the parent quinine molecule have revealed variations in dynamics, and similar principles apply to its derivatives. researchgate.net

Vibrational Spectroscopy (Infrared, Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups. ksu.edu.sauni-siegen.de These methods are complementary and highly sensitive to the specific structural features of Quinine n-propyl bromide. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational transitions in a molecule. ksu.edu.sa A change in the dipole moment during a vibration is required for a band to be IR active. uni-siegen.de Key functional groups in Quinine n-propyl bromide, such as the O-H group, C-O ether, aromatic C-H and C=C bonds of the quinoline ring, and the C-H bonds of the aliphatic quinuclidine and n-propyl groups, all exhibit characteristic absorption bands.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique where the scattered light is shifted in frequency from the incident radiation. nih.gov This frequency shift corresponds to the vibrational modes of the molecule. A change in polarizability during a vibration is necessary for a mode to be Raman active. ksu.edu.sa Raman is particularly sensitive to the vibrations of the non-polar C=C bonds in the aromatic quinoline system and the C-C backbone. nih.gov

The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule. tudublin.ie The quaternization of the nitrogen and the presence of the bromide anion may lead to subtle shifts in the vibrational frequencies of adjacent bonds due to electronic and steric effects, as well as intermolecular interactions in the solid state. americanpharmaceuticalreview.com

Functional GroupTypical IR Wavenumber (cm⁻¹)Typical Raman Wavenumber (cm⁻¹)Vibrational Mode
O-H (Alcohol)3200-3500 (broad)WeakStretching
C-H (Aromatic)3000-31003000-3100 (strong)Stretching
C-H (Aliphatic)2850-29602850-2960 (strong)Stretching
C=C, C=N (Quinoline Ring)1500-16201500-1620 (strong)Ring Stretching
C-O (Ether, Alcohol)1050-1250ModerateStretching
C-N (Quaternary Ammonium)900-1000Moderate to WeakStretching (often coupled with other modes)

Mass Spectrometry for Precise Elemental Composition and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of the elemental formula of the Quinine n-propyl bromide cation. The calculated exact mass of the cation [C₂₃H₃₁N₂O₂]⁺ is 367.2380 Da. HRMS analysis would be expected to yield a measured mass that matches this value to several decimal places, confirming the elemental composition and distinguishing it from other ions with the same nominal mass. nih.gov

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific parent ion (in this case, the molecular ion of the Quinine n-propyl bromide cation, m/z 367.2), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. nih.gov The fragmentation pattern provides valuable information about the molecule's structure.

For the [C₂₃H₃₁N₂O₂]⁺ cation, key fragmentation pathways would likely include:

Loss of the n-propyl group: A neutral loss of propene (CH₂=CHCH₃, 42 Da) or a propyl radical (•CH₂CH₂CH₃, 43 Da), although the former is more common in CID.

Cleavage of the quinuclidine ring: The quinuclidine structure can undergo characteristic ring-opening fragmentations.

Fragmentation of the quinoline moiety: The aromatic ring system is relatively stable but can lose substituents like the methoxy (B1213986) group.

Chiroptical Spectroscopic Techniques for Enantiomeric Purity and Stereochemical Confirmation

Chiroptical spectroscopic methods, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are fundamental tools for probing the three-dimensional structure of molecules like quinine N-propyl bromide. These techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are exceptionally sensitive to the molecule's absolute configuration and conformation, making them crucial for verifying enantiomeric purity and confirming the retention of stereochemistry following chemical modification.

Optical Rotatory Dispersion (ORD) complements CD spectroscopy by measuring the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve, particularly the observation of Cotton effects (anomalous dispersion in the vicinity of an absorption band), is directly related to the stereochemistry of the molecule. Historically, ORD has been instrumental in establishing the absolute configuration of complex natural products. For quinine N-propyl bromide, the ORD curve would be expected to be characteristic of its specific enantiomeric form. Deviations from a standard ORD curve for a pure enantiomer can indicate the presence of its diastereomer, thus serving as a method to assess enantiomeric purity.

Chiroptical Technique Principle Application to Quinine N-propyl bromide
Circular Dichroism (CD) Measures the differential absorption of left and right circularly polarized light.Confirmation of stereochemical integrity by analyzing the CD bands of the quinoline chromophore. Assessment of enantiomeric purity.
Optical Rotatory Dispersion (ORD) Measures the change in the angle of rotation of plane-polarized light with wavelength.Determination of absolute configuration and detection of enantiomeric impurities through the analysis of Cotton effects.

Solid-State Characterization: X-ray Diffraction for Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for elucidating the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, offering unequivocal structural proof.

For quinine and its various salts, single-crystal XRD has been extensively used to understand their molecular conformation and intermolecular interactions in the crystalline state. While a specific crystal structure determination for quinine N-propyl bromide is not available in the public domain literature, the established crystallographic data for quinine and its other salts provide a strong precedent for the utility of this technique.

A typical XRD analysis of a quinine salt would reveal the conformation of the flexible bond between the quinoline and quinuclidine moieties, the geometry around the chiral carbons, and the packing of the molecules in the crystal lattice. For quinine N-propyl bromide, the analysis would precisely locate the n-propyl group on the quinuclidine nitrogen and confirm the ionic nature of the compound, detailing the interaction between the quaternary ammonium cation and the bromide anion.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to yield information about molecular orbitals, energy levels, and electron distribution.

Density Functional Theory (DFT) has become a highly effective and widely used theoretical approach for studying the ground state properties of medium to large-sized molecules like quinine (B1679958) N-propyl bromide. rsc.org Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the system based on its electron density, making it computationally more efficient.

DFT calculations are employed to optimize the molecular geometry, finding the most stable three-dimensional arrangement of atoms. From this optimized structure, a variety of electronic properties can be determined. rsc.org Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy gap (ΔE) between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability. rsc.org A smaller energy gap suggests that the molecule is more polarizable and more readily able to engage in chemical reactions.

Other properties derived from DFT calculations include the molecular electrostatic potential (MEP), which maps the charge distribution and predicts sites for electrophilic and nucleophilic attack. For quinoline (B57606) derivatives, DFT has been used to calculate properties like electronegativity, chemical potential, and chemical hardness, which further characterize their reactivity. rsc.org Studies on related cinchona alkaloids have utilized DFT with functionals like B3LYP to investigate conformational stability and the influence of intramolecular hydrogen bonds. nih.gov

Table 1: Key Molecular Properties from DFT Calculations

Property Description Significance for Reactivity
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Indicates the ability to donate an electron (nucleophilicity).
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Indicates the ability to accept an electron (electrophilicity).
HOMO-LUMO Gap (ΔE) The energy difference between the HOMO and LUMO. Relates to the molecule's kinetic stability and chemical reactivity. rsc.org
Molecular Electrostatic Potential (MEP) Visualizes the charge distribution on the molecule's surface. Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net
Chemical Hardness (η) Resistance of a chemical species to change its electron configuration. A harder molecule has a larger HOMO-LUMO gap.

| Electronegativity (χ) | The power of an atom or group to attract electrons towards itself. | Influences bond polarity and reactivity. |

This table is interactive. Click on the headers to sort the data.

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameters, beyond fundamental physical constants. unizg.hr These methods, such as Hartree-Fock (HF) and Møller-Plesset Perturbation Theory (MP2), are often more computationally demanding than DFT but can provide higher accuracy for certain properties. nih.govresearchgate.net

In studies of quinine and its diastereomer quinidine, ab initio methods have been used alongside DFT to confirm results and provide a more robust understanding of conformational preferences. nih.gov For instance, HF and MP2 calculations were employed to investigate the possibility and stabilizing effect of intramolecular hydrogen bonds between the quinuclidine (B89598) and quinoline parts of the molecule. nih.gov While these high-level calculations may not always identify the absolute lowest energy conformer, they are crucial for mapping the potential energy surface and identifying energetically accessible conformers that may be responsible for the compound's activity. nih.gov Ab initio calculations are also used to predict spectroscopic data and to determine properties like electrostatic surface potential (ESP) balance, which has been applied to understand enantioseparation mechanisms in systems involving cinchona alkaloids. researchgate.netacs.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of the molecule's dynamic behavior, conformational changes, and interactions with its environment. nih.gov

For a flexible molecule like quinine N-propyl bromide, MD simulations are invaluable for exploring its vast conformational space. A detailed computational study on a related derivatized quinine chiral stationary phase (CSP) used MD to assess the location and characteristics of analyte binding sites. nih.gov The simulations can track intermolecular forces, such as π-stacking and hydrogen bonding, and reveal their distribution and stability over time. nih.govnih.gov This is critical for understanding how quinine N-propyl bromide interacts with other molecules, for example, as a catalyst with a substrate or as a chiral selector with an analyte. nih.gov In studies of quinine encapsulation in polymers, MD simulations have shown how the drug remains aggregated within a polymer core through strong quinine-quinine π-stacking and hydrogen bond interactions. nih.gov

Computational Modeling of Reaction Pathways and Transition States

Understanding how a chemical reaction occurs requires mapping the potential energy surface that connects reactants to products. Computational modeling, primarily using DFT, is a key tool for elucidating reaction mechanisms, identifying intermediate structures, and characterizing the high-energy transition states that control the reaction rate. acs.orgdiva-portal.org

For organocatalysts like quinine derivatives, these models can predict the most favorable reaction pathway by calculating the activation free energies (the energy barrier that must be overcome) for all possible routes. acs.org For example, DFT calculations have been used to explore competing enamine and oxazolidinone pathways in proline-catalyzed reactions, a system analogous to many organocatalytic transformations. acs.org By locating the transition state structures and computing their energies, researchers can rationalize the observed stereoselectivity of a reaction. This involves comparing the energy barriers leading to different stereoisomeric products; the pathway with the lower energy barrier will be the dominant one, thus determining the stereochemical outcome. researchgate.net

Prediction of Spectroscopic Properties and Chiral Recognition Mechanisms

Computational methods are extensively used to predict spectroscopic properties, which aids in the interpretation of experimental data and the structural elucidation of compounds. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating theoretical electronic absorption (UV-Vis) spectra, which can be compared with experimental measurements. rsc.org Similarly, computational approaches can predict vibrational spectra (infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts.

A significant application of computational chemistry for quinine derivatives lies in elucidating chiral recognition mechanisms. nih.govresearchgate.net Quinine and its derivatives are famous for their use as chiral selectors in chromatography and as catalysts in asymmetric synthesis. researchgate.netnih.gov Computational studies, combining MD simulations and quantum mechanics, are used to model the transient diastereomeric complexes formed between the chiral selector (e.g., quinine N-propyl bromide) and the enantiomers of an analyte. nih.govresearchgate.net These models help to visualize the binding and identify the specific intermolecular interactions—such as hydrogen bonds, π-π stacking, and steric repulsion—that are responsible for discriminating between the two enantiomers. nih.govnih.gov This detailed understanding of the "three-point interaction model" at a molecular level is crucial for the rational design of new and more effective chiral selectors and catalysts. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to correlate the chemical structure of a compound with its physicochemical properties. researchgate.netnih.gov QSPR models are mathematical equations that predict properties based on a set of numerical values, known as molecular descriptors, which are calculated from the molecular structure. mdpi.com

The general workflow for building a QSPR model involves several steps:

Data Set Compilation : A set of molecules with known experimental values for the property of interest is gathered. nih.gov

Descriptor Calculation : For each molecule, a large number of molecular descriptors are calculated. These can encode topological, geometrical, electronic, or quantum mechanical features of the molecule. unimore.it

Variable Selection : Statistical methods, such as genetic algorithms, are used to select the most relevant descriptors that have the strongest correlation with the property being modeled. researchgate.net

Model Construction : A mathematical model is built using statistical techniques like Multiple Linear Regression (MLR) or non-linear methods like Artificial Neural Networks (ANN). mdpi.com

Validation : The model's predictive power is rigorously tested using both internal and external validation sets to ensure its robustness and reliability. nih.gov

For quinine N-propyl bromide, QSPR models could be developed to predict a wide range of properties, such as its solubility in different solvents, its partition coefficient (logP), chromatographic retention times, or even its potential toxicity, without the need for direct experimental measurement for every new derivative. researchgate.netnih.gov

Table 2: Common Classes of Molecular Descriptors in QSPR

Descriptor Class Examples Information Encoded
Topological Connectivity indices, Wiener index Atomic connectivity and branching of the molecular skeleton.
Geometrical Molecular surface area, volume 3D size and shape of the molecule.
Electronic Dipole moment, partial charges Charge distribution and polarity.
Quantum Chemical HOMO/LUMO energies, heat of formation Electronic structure and stability. unimore.it

| Constitutional | Molecular weight, atom counts | Basic composition of the molecule. |

This table is interactive. Click on the headers to sort the data.

Applications in Asymmetric Catalysis and Organic Synthesis

N-Propyl Quininium Bromide as a Chiral Phase Transfer Catalyst

N-propyl quininium bromide is a prominent example of a chiral phase-transfer catalyst (PTC). rsc.orgresearchgate.net In phase-transfer catalysis, a catalyst facilitates the reaction between reactants located in different immiscible phases, such as an aqueous and an organic layer. illinois.edubeilstein-journals.org The chiral nature of N-propyl quininium bromide allows for the creation of a chiral environment around the reacting molecules, influencing the stereochemical outcome of the reaction. illinois.edu

The general structure of these catalysts involves the quaternization of the tertiary amine in the quinuclidine (B89598) core of quinine (B1679958) with an alkyl halide, in this case, n-propyl bromide. rsc.org This modification is crucial for its function as a phase-transfer catalyst. rsc.org

Catalytic Performance in Enantioselective Carbon-Carbon Bond Forming Reactions

N-propyl quininium bromide and related cinchona alkaloid-derived catalysts have demonstrated significant success in promoting a variety of enantioselective carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis. illinois.eduwikipedia.org

Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated compounds, known as the Michael reaction, is a widely used method for C-C bond formation. wikipedia.org Quinine-derived phase-transfer catalysts have been effectively employed in the asymmetric Michael addition of various nucleophiles, such as malononitriles and indanone derivatives, to acceptors like chalcones and methyl vinyl ketone. rsc.orgresearchgate.netrsc.org For instance, the addition of an indanone derivative to methyl vinyl ketone using a cinchonine-derived PTC yielded the product with high enantioselectivity. rsc.org Similarly, the Michael reaction of malonates to chalcones has been achieved with good enantioselectivity using a specifically designed chiral PTC. rsc.org

Aldol (B89426) Reactions: The aldol reaction, which forms a β-hydroxy carbonyl compound, is another cornerstone of organic synthesis. nih.govrsc.org While early applications of cinchona-derived PTCs in aldol reactions showed moderate success, subsequent research has led to improvements. rsc.org For example, the reaction of a glycolate (B3277807) substrate with 3-phenylpropionaldehyde catalyzed by a dihydrocinchoninium bromide yielded the aldol adduct, albeit with low enantioselectivity in initial studies. rsc.org The development of more sophisticated catalysts and reaction conditions continues to be an active area of research. nih.govrsc.org

Mannich Reactions: The Mannich reaction involves the aminoalkylation of a carbon acid, leading to the formation of β-amino carbonyl compounds, which are valuable precursors for various nitrogen-containing molecules. unibo.it Quinine-derived quaternary ammonium (B1175870) salts have proven to be effective catalysts for enantioselective Mannich reactions. rsc.orgunibo.it For instance, catalysts with a free hydroxyl group at the C(9) position and specific aromatic groups on the N-benzylic moiety have shown excellent yield and enantioselectivity in the reaction of malonates and β-ketoesters with imines. rsc.org

Table 1: Performance of Quinine-Derived Catalysts in C-C Bond Forming Reactions

Reaction Type Nucleophile Electrophile Catalyst Type Enantiomeric Excess (ee) Reference
Michael Addition Indanone Derivative Methyl Vinyl Ketone Cinchonine-derived PTC 80% rsc.org
Michael Addition Malonates Chalcones Chiral PTC 8m 70% rsc.org
Aldol Reaction Glycolate 3-Phenylpropionaldehyde Dihydrocinchoninium bromide 7i 22% rsc.org
Mannich Reaction Malonates/β-keto esters Imines Quinine-derived PTC (48f, 48g) High rsc.org

Applications in Enantioselective Carbon-Heteroatom Bond Formations

Beyond forming carbon-carbon bonds, chiral phase-transfer catalysis with quinine derivatives is also crucial for the enantioselective formation of carbon-heteroatom bonds. These reactions introduce atoms like nitrogen, oxygen, or sulfur into a molecule with a specific spatial arrangement. beilstein-journals.org This capability is vital for synthesizing a wide range of biologically active compounds and functional materials. core.ac.uk Examples of such transformations include asymmetric α-aminations, α-hydroxylations, and α-sulfenations of carbonyl compounds. beilstein-journals.org The development of bifunctional catalysts, which possess multiple sites for interaction, has been particularly effective in achieving high enantioselectivity in these reactions. chemrxiv.org

Design Principles and Structure-Activity/Selectivity Relationships in Phase Transfer Catalysis

The effectiveness of N-propyl quininium bromide and other cinchona alkaloid-based phase-transfer catalysts is highly dependent on their molecular structure. researchgate.netbeilstein-journals.org Researchers have extensively studied the relationship between the catalyst's structure and its activity and selectivity. researchgate.netbeilstein-journals.orgcore.ac.uk

Key structural features that influence catalytic performance include:

The N-substituent: The nature of the group attached to the quinuclidine nitrogen is critical. Bulky substituents, such as anthracenylmethyl groups, often lead to higher enantioselectivity. core.ac.ukresearchgate.net

The C(9)-hydroxyl group: The presence of a free hydroxyl group at the C(9) position is often crucial for high enantioselectivity, as it can participate in hydrogen bonding with the substrate, helping to create a well-defined transition state. rsc.orgchemrxiv.org However, in some cases, protecting this hydroxyl group can lead to faster reactions. core.ac.uk

The Quinoline (B57606) Ring: The aromatic quinoline ring can engage in π-π stacking interactions with the substrate, further stabilizing the transition state and influencing the stereochemical outcome. jst.go.jp

Counterion: The nature of the counterion (e.g., bromide, tetrafluoroborate) can also affect the catalyst's performance. rsc.org

By systematically modifying these structural elements, chemists can fine-tune the catalyst to achieve optimal results for a specific reaction. researchgate.netbeilstein-journals.org

Proposed Mechanisms of Asymmetric Induction and Stereocontrol

The mechanism of asymmetric induction by N-propyl quininium bromide and related catalysts is thought to involve the formation of a tight ion pair between the positively charged catalyst and the anionic nucleophile. chemrxiv.orgjst.go.jp This ion pair is stabilized by a combination of non-covalent interactions, including hydrogen bonding between the catalyst's C(9)-hydroxyl group and the nucleophile, and π-π stacking interactions between the catalyst's quinoline ring and the substrate. chemrxiv.orgjst.go.jp

These interactions create a rigid and well-defined chiral environment around the reacting species. chemrxiv.org The electrophile then approaches this complex from the sterically less hindered face, leading to the preferential formation of one enantiomer of the product. jst.go.jp Computational studies have been employed to model these transition states and gain a deeper understanding of the factors that control stereoselectivity. chemrxiv.org

Role in Organocatalytic Systems Beyond Phase Transfer Catalysis

While highly effective as phase-transfer catalysts, quinine and its derivatives, including N-propyl quininium bromide, also play a significant role in other areas of organocatalysis. buchler-gmbh.comthieme-connect.dewiley.com Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. buchler-gmbh.com

Quinine-based catalysts can function as Brønsted bases, activating substrates through deprotonation, or as Lewis bases, activating substrates through the formation of covalent intermediates. unibo.it They have been successfully employed in a wide range of reactions, including Michael additions, aldol reactions, and Mannich reactions, often providing access to products with high enantiomeric purity. dovepress.comresearchgate.net The versatility of the cinchona alkaloid scaffold allows for the development of bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously, leading to enhanced reactivity and selectivity. tut.ac.jp

Development of Heterogenized and Supported Quinine Quaternary Ammonium Catalysts

A significant area of development in the application of quinine-derived catalysts is their immobilization on solid supports. thieme-connect.demdpi.com This process, known as heterogenization, involves attaching the catalyst to an insoluble material, such as a polymer resin or silica (B1680970) gel. thieme-connect.detut.ac.jp

The primary advantages of using supported catalysts include:

Easy Separation: The catalyst can be easily separated from the reaction mixture by simple filtration, simplifying product purification. rsc.orgmdpi.com

Recyclability: The recovered catalyst can often be reused multiple times, making the process more cost-effective and environmentally friendly. rsc.orgmdpi.com

Various strategies have been employed to immobilize cinchona alkaloid catalysts, including anchoring them to polystyrene resins or incorporating them into the main chain of a polymer. rsc.orgthieme-connect.de These heterogenized catalysts have been successfully applied in various asymmetric reactions, including alkylations and Michael additions, often retaining high levels of catalytic activity and enantioselectivity. rsc.orgmdpi.com

Integration with Nanomaterials (e.g., Silsesquioxanes)

The heterogenization of homogeneous catalysts like quinine derivatives onto solid supports is a key strategy for improving their practical application, particularly in terms of recovery and reuse. Nanomaterials, especially silsesquioxanes, have emerged as promising supports due to their unique structural properties.

Recent research has focused on preparing chiral bridged silsesquioxanes containing derivatives of cinchona alkaloids, including quinine. rsc.orgrsc.org These materials are synthesized through a sol-gel process, which can be controlled to produce different morphologies, such as spherical nanoparticles or compact bulk materials. rsc.org In one approach, a bis-quinine-phthalazine derivative is linked to two triethoxysilyl groups. The subsequent base-catalyzed sol-gel hydrolysis and self-condensation of this precursor lead to the formation of spherical nanoparticles. rsc.org A key feature of this method is the use of a hydrolytically stable triazole ring to connect the alkaloid derivative to the silsesquioxane network, which helps prevent the leaching of the chiral ligand from the solid support. rsc.org

These quinine-based silsesquioxane nanoparticles have been successfully employed as heterogenized chiral ligands in osmium-catalyzed enantioselective dihydroxylation of alkenes. rsc.orgrsc.org The catalytic performance of these nanomaterials was compared to their homogeneous counterparts and analogous compact (non-nanoparticulate) materials.

Table 1: Performance of Quinine-Silsesquioxane Nanoparticles in Asymmetric Dihydroxylation

Catalyst Type Reaction Enantioselectivity Recyclability
Spherical Nanoparticles (Quinine-based) Dihydroxylation of aromatic trans-alkenes Excellent, comparable to homogeneous catalyst Reused five times without loss of enantioselectivity rsc.org

This table summarizes findings from studies on silsesquioxane-based catalysts. rsc.orgrsc.org

The results indicate that the spherical nanomaterials with regularly incorporated bis-quinine-phthalazine units can achieve enantioselectivities as excellent as those seen with the homogeneous (DHQ)₂–PHAL catalyst. rsc.orgrsc.org This demonstrates the successful integration of the quinine derivative into a robust, recyclable nanomaterial without compromising its catalytic efficacy.

Immobilization Strategies and Recyclability Studies

The immobilization of quinine derivatives on various supports is a crucial area of research aimed at overcoming the challenges associated with homogeneous catalysis, such as catalyst separation and reuse. tdx.catresearchgate.net Covalently anchoring the catalyst to a solid matrix allows for easy recovery by simple filtration. rsc.orgresearchgate.net

Several types of supports have been investigated for immobilizing cinchona alkaloids, including polymers and silica-based materials. rsc.orguab.cat Polymer-supported quaternary ammonium salts derived from cinchona alkaloids have been effectively used as recyclable phase-transfer catalysts in asymmetric alkylation reactions. rsc.orgresearchgate.net For instance, Nájera reported anchoring cinchonidine (B190817) to a crosslinked polystyrene (Merrifield resin) to create a polymer-supported chiral ammonium salt that could be easily recovered and recycled. rsc.org

More recently, a novel quinine-derived thiourea (B124793) containing a 3,3-diaryl-oxindole scaffold was supported on a linear polymer. acs.org This heterogeneous organocatalyst proved highly efficient for the α-amination of 4-substituted pyrazolones. A key advantage of this system is its recyclability; the immobilized catalyst maintained its activity over several cycles without needing reactivation. acs.org The practical utility was further demonstrated by its use in a continuous flow process, enabling the gram-scale synthesis of chiral 4-amino-pyrazolone derivatives with high yield and enantioselectivity. acs.org

Silica-based materials are another popular choice for immobilization. uab.cat Hybrid silicas can be functionalized by covalently linking organocatalysts to their surface. Strategies include post-functionalization of pre-formed silica or co-condensation during the sol-gel process. uab.cat For example, the vinyl group inherent in the quinine structure can be utilized for hydrosilylation reactions to anchor the alkaloid to a silicone or silica matrix. uab.cat

Table 2: Recyclability of Immobilized Quinine-Derived Catalysts

Catalyst System Support Reaction Number of Cycles Performance
Quinine-derived thiourea acs.org Linear Polymer α-Amination of pyrazolones Multiple Maintained activity without reactivation acs.org
Quinine-Silsesquioxane rsc.org Silsesquioxane Alkene Dihydroxylation 5 No loss of enantioselectivity rsc.org

This table presents data on the recyclability of various supported Cinchona alkaloid catalysts as reported in the literature.

These studies underscore the significant progress made in developing robust and recyclable catalytic systems based on immobilized quinine derivatives, enhancing their sustainability and applicability in larger-scale organic synthesis. tdx.cat

Applications in Electrosynthesis and Electro-Organic Transformations

Electro-organic synthesis has gained traction as a sustainable and powerful tool in modern chemistry, using electricity as a "reagent" to drive chemical transformations. frontiersin.orgnih.gov The combination of electrochemistry with transition-metal catalysis is a rapidly advancing field for forming challenging chemical bonds under mild conditions. beilstein-journals.org

While direct applications of quinine n-propyl bromide in electrosynthesis are not extensively documented, the use of cinchona alkaloids, including quinine, as chiral ligands in electro-catalytic reactions highlights their potential in this domain. beilstein-journals.org These chiral ligands can effectively control the stereochemistry of products formed in electrochemical processes.

A notable example is the copper-catalyzed electrochemical C–H activation. In one study, a Cu/TEMPO-catalyzed C–H alkenylation of tetrahydroisoquinolines (THIQs) was developed. beilstein-journals.org When quinine was used as a chiral ligand in this electrochemical system, the desired chiral product was obtained in high yield and with a significant enantiomeric excess (79% ee). beilstein-journals.org

The proposed mechanism for such reactions often involves the electrochemical generation of a reactive species. For instance, an anode can oxidize a mediator like TEMPO to TEMPO⁺. This oxidized mediator then reacts with the substrate (e.g., THIQ) to form an iminium intermediate. Simultaneously, a chiral copper catalyst, complexed with a ligand like quinine, generates a chiral nucleophile (e.g., a chiral acetylide species from a terminal alkyne). The reaction between the electrophilic iminium intermediate and the chiral nucleophile yields the final chiral product. The active catalyst and mediator are then regenerated electrochemically, completing the catalytic cycle. beilstein-journals.org

The ability to generate highly reactive intermediates, such as radical cations, under controlled electrochemical conditions opens up novel reaction pathways. frontiersin.orgnih.gov The integration of chiral catalysts like quaternized cinchona alkaloids into these processes is a promising strategy for achieving enantioselective electro-organic transformations, although this remains an area for further exploration.

Advanced Materials Science and Supramolecular Applications

Functional Polymers and Hybrid Materials Featuring Quaternary Quininium Units

The development of functional polymers incorporating quaternary ammonium (B1175870) units is an active area of research, primarily for creating materials with antimicrobial properties. nih.gov The general strategy involves integrating quaternary ammonium functionalities into various polymer backbones. nih.gov While this suggests a theoretical possibility for including Quinine (B1679958), n-propyl bromide, no published studies have specifically synthesized or characterized polymers or hybrid materials featuring this particular quaternary quininium unit. Research in this area tends to use more common or commercially available quaternary ammonium monomers.

Host-Guest Chemistry and Molecular Recognition Phenomena for Chemical Sensing or Separation

Host-guest chemistry and molecular recognition are fields where cinchona alkaloids have historically played a significant role, particularly in chiral recognition. However, the specific application of Quinine, n-propyl bromide as a host for chemical sensing or separation is not documented in available research. Studies on molecular recognition using quinine derivatives often rely on the inherent chirality and hydrogen-bonding capabilities of the core structure, but specific host-guest systems involving the n-propyl bromide salt have not been described.

Ionic Liquid Design for Specific Chemical Separations or Reaction Media

Quaternary ammonium salts are a major class of cations used to form ionic liquids (ILs). These ILs are investigated for various applications, including as media for chemical reactions and for separations, such as capturing carbon dioxide. mdpi.com The properties of an ionic liquid can be tuned by modifying the structure of the cation and anion. mdpi.com While there is interest in developing ILs from natural and renewable resources, and some research exists on ILs based on other quaternized cinchona alkaloids, there is no specific literature on the design, synthesis, or application of this compound as an ionic liquid for chemical separations or as a reaction medium.

Future Outlook and Research Imperatives

Innovation in Green Synthesis Routes and Process Intensification for Quinine (B1679958) Quaternary Ammonium (B1175870) Salts

The synthesis of quinine quaternary ammonium salts, such as Quinine, n-propyl bromide, typically involves a straightforward N-alkylation of the quinuclidine (B89598) nitrogen. rsc.orgillinois.edu While effective, future research is increasingly focused on aligning these syntheses with the principles of green chemistry. This involves exploring the use of more sustainable alkylating agents, minimizing solvent use, and developing energy-efficient reaction conditions.

Process intensification is a parallel priority, aiming to create substantially smaller, cleaner, and more energy-efficient technologies. researchpublish.comrsc.org For phase-transfer catalysis, a significant challenge is overcoming mass-transfer limitations inherent in two-phase liquid-liquid systems. cambridge.org Future innovations will likely involve the integration of enabling technologies such as ultrasound or microwave irradiation to enhance reaction rates and efficiency. cambridge.org The development of continuous flow reactors for the synthesis of these catalysts represents another frontier, offering improved heat and mass transfer, safety, and reproducibility over traditional batch processes. unito.it This approach allows for a more streamlined and intensified manufacturing process, reducing waste and energy consumption. researchpublish.comresearchpublish.com

Table 1: Strategies for Green Synthesis and Process Intensification

Strategy Objective Key Technologies
Green Synthesis Reduce environmental impact of catalyst production. Use of bio-based solvents, renewable reagents, solvent-free conditions.
Process Intensification Increase reaction efficiency and reduce equipment size. Continuous flow reactors, microwave synthesis, ultrasonic agitation.

| Mass Transfer Enhancement | Overcome limitations in multiphase systems. | Microreactors, novel reactor designs, advanced agitation methods. |

Elucidation of Complex Catalytic Cycle Intermediates and Transient Species

A deeper understanding of the catalytic cycle is crucial for the rational design of more effective catalysts. In phase-transfer catalysis involving Cinchona alkaloids, the prevailing theory is the interfacial mechanism. illinois.eduresearchgate.net This model posits the formation of a key ion pair between the positively charged quaternary ammonium cation and the anionic nucleophile at the interface of the two phases. rsc.org This ion pair then moves into the organic phase to react with the electrophile.

However, the precise structure and dynamics of these intermediates and other transient species are not fully understood. Kinetic studies suggest that for some reactions, a general base catalysis mechanism is operative, where the catalyst forms a hydrogen-bonding complex with a reactant molecule, thereby activating it. nih.govbrandeis.edu The conformational flexibility of the Cinchona alkaloid framework plays a pivotal role in enantiodifferentiation, but pinpointing the exact active conformer remains a challenge. wiley-vch.de Future research will require sophisticated techniques to capture and characterize these fleeting species, providing a more detailed picture of the reaction pathway and the origins of stereoselectivity.

Exploration of Novel Catalytic Transformations and Expanding Substrate Scope

Quinine-derived quaternary ammonium salts have proven effective in a wide array of asymmetric transformations, including alkylations, epoxidations, and various C-C, C-N, and C-O bond-forming reactions. rsc.orgillinois.eduresearchgate.netnih.govacs.org A major imperative for future research is to broaden the scope of these catalysts to new types of reactions and a wider range of substrates.

Catalyst modification is a key strategy for achieving this. Researchers have found that altering functional groups on the Cinchona backbone—such as the C(9)-hydroxy, C(6′)-methoxy, and C(10,11)-vinyl groups—can significantly enhance catalytic efficiency and enantioselectivity for different applications. rsc.org For instance, installing larger aromatic groups, like anthracenylmethyl, on the quinuclidine nitrogen has led to substantial improvements in enantiomeric excesses by effectively shielding one face of the catalyst. illinois.edu Ongoing efforts are focused on applying these catalysts to more complex challenges, such as the asymmetric synthesis of α,α-dialkyl α-amino acids and the α-heterofunctionalization of prochiral nucleophiles. rsc.orgnih.gov The development of catalysts for reactions like the Neber rearrangement and novel amination reactions is an active area of exploration. nih.gov

Integration with Artificial Intelligence and Machine Learning for Catalyst Discovery and Optimization

The traditional process of catalyst development often relies on time-intensive, trial-and-error experimentation. The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this paradigm. researchgate.netarxiv.org These computational tools can accelerate the discovery and optimization of catalysts by predicting their performance based on structural and chemical properties. researchgate.netnih.gov

By analyzing large datasets from existing literature, ML algorithms can identify patterns and relationships that are not immediately obvious to human researchers. arxiv.orgchemrxiv.org This data-driven approach allows for the in silico screening of vast libraries of potential catalyst structures, identifying promising candidates for experimental validation. nih.gov For Cinchona alkaloid systems, computational modeling using methods like Density Functional Theory (DFT) is already employed to investigate reaction mechanisms and rationalize the origins of enantioselectivity. nih.govresearchgate.net Unsupervised machine learning workflows are being developed to quantify and predict the generality of a catalyst across different substrates, providing a framework for the rational design of broadly applicable catalysts. chemrxiv.org This synergy between computational prediction and experimental validation will streamline the development of next-generation quinine-based catalysts. nih.gov

Development of Advanced Analytical Methods for In Situ Monitoring of Reactions

To fully understand and optimize catalytic systems, researchers need to observe them as they work. In situ and operando spectroscopy are powerful methodologies that allow for the characterization of a catalyst under actual reaction conditions, providing a real-time window into the catalytic cycle. wikipedia.orgrsc.orgwikipedia.org These techniques couple the spectroscopic analysis of the reacting materials with simultaneous measurement of catalytic activity and selectivity, helping to establish clear structure-property relationships. wikipedia.orgrsc.org

Techniques such as Attenuated Total Reflection Infrared (ATR-IR) spectroscopy have been successfully used to monitor surface processes in heterogeneous catalysis involving Cinchona modifiers. researchgate.net These methods can provide fundamental information about how the catalyst is modified during the reaction, its interaction with reactants, and the formation of intermediates. researchgate.netacs.orgornl.gov A significant challenge is discriminating between species adsorbed on the active catalyst and those on the support or in the bulk solution. researchgate.net Future advancements will focus on improving the sensitivity and resolution of these techniques, allowing for the detection of low-concentration transient species and providing a more complete picture of the dynamic catalytic process.

Table 2: Advanced Analytical Techniques for Catalyst Study

Technique Information Gained Application in Quinine Catalysis
Operando ATR-IR Spectroscopy Surface interactions, intermediate formation, catalyst state. Monitoring the catalyst-substrate complex and transient species in real-time.
In Situ NMR Spectroscopy Solution-phase species, reaction kinetics, structural changes. Elucidating the structure of ion pairs and intermediates in the organic phase.
Mass Spectrometry Product formation, reaction rates, isotopic labeling. Tracking reaction progress and selectivity simultaneously with spectroscopic analysis.

| X-ray Diffraction (in situ) | Crystalline structure of the catalyst. | Observing changes in the catalyst's solid-state structure under reaction conditions. rsc.org |

Exploration of Photochemical and Electrochemical Reactivity of Quaternary Quininium Salts

The intersection of photochemistry and electrochemistry with catalysis opens up novel pathways for chemical transformations. The photochemical behavior of quaternary ammonium compounds (QACs) is an emerging area of interest. Studies have shown that QACs can undergo photochemical transformation, primarily through reactions with hydroxyl radicals. rsc.org Furthermore, photoredox catalysis offers new methods for the synthesis and diversification of quaternary ammonium salts themselves, proceeding through the generation of α-ammonium radicals. digitellinc.comchemrxiv.org

The electrochemical properties of Cinchona alkaloids are also being explored. nih.gov Understanding the redox behavior of these molecules is essential for their potential application in electrosynthesis, where reactions are driven by an applied voltage. This approach can offer a high degree of control over reactivity and can often be performed under mild conditions. Future research will likely focus on designing integrated systems where a quinine-derived quaternary salt acts as both a phase-transfer agent and a mediator in a photochemical or electrochemical reaction, enabling novel asymmetric transformations that are not accessible through traditional thermal methods.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.